4-(3-methylsulfanylpropyl)morpholine
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Overview
Description
4-(3-methylsulfanylpropyl)morpholine is an organic compound that belongs to the class of morpholine derivatives Morpholine itself is a six-membered heterocyclic compound containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methylsulfanylpropyl)morpholine typically involves the reaction of morpholine with 3-methylsulfanylpropyl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-methylsulfanylpropyl)morpholine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the 3-methylsulfanylpropyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur group or to modify the morpholine ring.
Substitution: The nitrogen atom in the morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified morpholine derivatives.
Substitution: Various substituted morpholine compounds.
Scientific Research Applications
4-(3-methylsulfanylpropyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(3-methylsulfanylpropyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can interact with receptors to modulate cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, which lacks the 3-methylsulfanylpropyl group.
4-(3-chloropropyl)morpholine: A similar compound with a chlorine atom instead of a methylsulfanyl group.
4-(3-hydroxypropyl)morpholine: A compound with a hydroxyl group in place of the methylsulfanyl group.
Uniqueness
4-(3-methylsulfanylpropyl)morpholine is unique due to the presence of the 3-methylsulfanylpropyl group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s potential for various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-(3-methylsulfanylpropyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NOS/c1-11-8-2-3-9-4-6-10-7-5-9/h2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWGKWSTUATCOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCN1CCOCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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